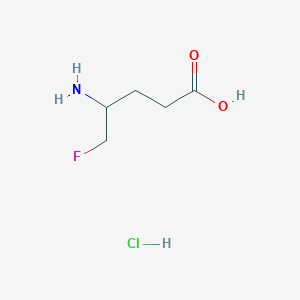

4-Amino-5-fluoropentanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-5-fluoropentanoic acid hydrochloride, also known as gabapentin, is a synthetic compound used for the treatment of neuropathic pain and epilepsy. It has a molecular weight of 171.60 g/mol .

Molecular Structure Analysis

The InChI code for 4-Amino-5-fluoropentanoic acid hydrochloride is1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Amino-5-fluoropentanoic acid hydrochloride is a powder with a molecular weight of 171.6 .科学的研究の応用

Inactivation of GABA Transaminase

4-Amino-5-fluoropentanoic acid hydrochloride acts as a mechanism-based covalent inactivator of gamma-aminobutyric acid transaminase (GABA-T), crucial in GABA metabolism. In studies, it showed a dose-dependent and time-dependent irreversible inactivation of GABA-T, leading to an increase in whole brain GABA levels. This compound did not inhibit other enzymes such as glutamate decarboxylase, alanine transaminase, or aspartate transaminase, indicating specificity to GABA-T (Silverman, Levy, Muztar, & Hirsch, 1983).

Mechanism of Inactivation

Further research on 4-Amino-5-fluoropentanoic acid focused on its mechanism of inactivation. The compound is a mechanism-based inactivator, requiring the enzyme to be in the pyridoxal phosphate form for inactivation. Studies indicated that the gamma proton of the inactivators is removed in a rate-determining step, and one fluoride ion is released from the compound per active site labeled, suggesting a complex interaction with the enzyme (Silverman & Levy, 1981).

Synthesis of γ-Fluorinated α-Amino Acids

4-Amino-5-fluoropentanoic acid and its derivatives are used in the stereoselective synthesis of γ-fluorinated α-amino acids. These compounds are synthesized via diastereoselective alkylation at low temperatures, showcasing the utility of 4-Amino-5-fluoropentanoic acid in organic synthesis and medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).

Resistance in Synechococcus Mutants

4-Amino-5-fluoropentanoic acid serves as a potent inhibitor of cell growth and pigment formation in Synechococcus PCC 6301. It specifically inhibits aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase, leading to mutations in the hemL gene of the cyanobacterium, affecting enzyme sensitivity (Bishop, Gough, Mahoney, Smith, & Rogers, 1999).

Interaction with GABA Aminotransferase

Studies have shown that 4-Amino-5-fluoropentanoic acid and its analogs selectively inhibit GABA aminotransferase. They act as competitive reversible inhibitors, with a notable selectivity for GABA aminotransferase over other enzymes like L-glutamic acid decarboxylase (Silverman & Nanavati, 1990).

Synthesis and Chemical Properties

Various studies have also focused on the synthesis and chemical properties of 4-Amino-5-fluoropentanoic acid hydrochloride and related compounds, contributing to a better understanding of their utility in different biochemical and pharmacological contexts (Yuan, 2006); (Zav’yalov & Zavozin, 1987).

作用機序

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-amino-5-fluoropentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMZBGJRFDAOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-fluoropentanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)

![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)

![2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)